Physicochemical Property Comparison of Positional Isomers
Computed molecular descriptors from PubChem reveal that the three positional isomers share identical molecular weight (186.23 g/mol) but differ in key physicochemical parameters. The 4-pyridylmethyl isomer (CID 4563107) has an XLogP3-AA of -0.2, a topological polar surface area (TPSA) of 67.4 Ų, and 4 hydrogen bond acceptors [1]. In contrast, the 2-pyridylmethyl isomer (CID 19922406) exhibits an XLogP3-AA of -0.1 and a TPSA of 67.4 Ų, while the 3-pyridylmethyl isomer (CID 2758287) shows an XLogP3-AA of -0.1 and a TPSA of 67.4 Ų [2][3]. Although TPSA values are identical, the subtle difference in XLogP3-AA (-0.2 vs. -0.1) indicates the 4-isomer is marginally more hydrophilic, which can influence aqueous solubility and membrane permeability in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 (CID 4563107) |
| Comparator Or Baseline | 2-pyridylmethyl isomer XLogP3-AA = -0.1 (CID 19922406); 3-pyridylmethyl isomer XLogP3-AA = -0.1 (CID 2758287) |
| Quantified Difference | ΔXLogP3-AA = -0.1 (more hydrophilic than 2- and 3-isomers) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm as implemented in PubChem |
Why This Matters
Lipophilicity differences, even small, directly influence ADME properties; the more hydrophilic 4-isomer may exhibit distinct in vivo distribution compared to the 2- and 3-isomers.
- [1] PubChem. N-(pyridin-4-ylmethyl)methanesulfonamide. CID 4563107. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/4563107 (accessed 2026-04-23). View Source
- [2] PubChem. N-(pyridin-2-ylmethyl)methanesulfonamide. CID 19922406. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/19922406 (accessed 2026-04-23). View Source
- [3] PubChem. N-(pyridin-3-ylmethyl)methanesulfonamide. CID 2758287. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/2758287 (accessed 2026-04-23). View Source
